molecular formula C23H21ClN2O4S B3509509 2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B3509509
M. Wt: 456.9 g/mol
InChI Key: GUOKTLXBBZHHNC-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclopenta[b]thiophenes This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the cyclopenta[b]thiophene core with 4-chlorophenoxyacetic acid under appropriate conditions.

    Amidation Reaction: The resulting intermediate is then reacted with 4-methoxyaniline to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can yield amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenoxy)acetamido]-N-(4-methylphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • 2-[2-(4-bromophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Uniqueness

2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of both chlorophenoxy and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-29-16-11-7-15(8-12-16)25-22(28)21-18-3-2-4-19(18)31-23(21)26-20(27)13-30-17-9-5-14(24)6-10-17/h5-12H,2-4,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOKTLXBBZHHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
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2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
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2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
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2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-chlorophenoxy)acetamido]-N-(4-methoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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